3-(Difluoromethyl)-1H-indole-5-carbonitrile
Description
3-(Difluoromethyl)-1H-indole-5-carbonitrile is a fluorinated indole derivative characterized by a difluoromethyl (-CF₂H) group at position 3 and a cyano (-CN) group at position 5 of the indole scaffold. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the unique physicochemical properties imparted by fluorine substitution, including enhanced metabolic stability, bioavailability, and target-binding affinity .
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H6F2N2/c11-10(12)8-5-14-9-2-1-6(4-13)3-7(8)9/h1-3,5,10,14H |
InChI Key |
WTOFGOYTGGJRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1H-indole-5-carbonitrile typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1H-indole-5-carbonitrile may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
3-(Difluoromethyl)-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorine/Chlorine Substituents
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Position and Bioactivity : Fluorine at position 5 (as in 5-Fluoro-1H-indole-3-carbonitrile) enhances metabolic stability compared to chlorine analogs due to fluorine’s strong electronegativity and small atomic radius, which improves membrane permeability .
- Synthetic Challenges : Chlorinated derivatives (e.g., 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile) often exhibit lower yields and purification difficulties, attributed to poor solubility and byproduct formation .
- Steric and Electronic Effects : Bulky groups like triisopropylsilyl-ethynyl significantly alter solubility and steric interactions, making such derivatives less suitable for oral bioavailability but useful in catalytic applications .
Physicochemical and Spectral Comparisons
- Melting Points: Fluorinated indoles generally exhibit higher melting points than non-fluorinated analogs. For example, N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melts at 249–250°C , whereas chlorinated derivatives (e.g., 5-Chloro-1H-indole-3-carbonitrile) show variable thermal stability depending on substitution patterns .
- Spectral Data: ¹H-NMR: Fluorine substituents induce deshielding in adjacent protons. For instance, 5-Fluoro-1H-indole-3-carbonitrile shows distinct aromatic proton shifts at δ 8.0–7.75 ppm . IR: The cyano group (-CN) exhibits a sharp absorption near 2200 cm⁻¹, consistent across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
